molecular formula C47H74N12O16 B10858067 Acyl Carrier Protein (ACP) (65-74)

Acyl Carrier Protein (ACP) (65-74)

Cat. No.: B10858067
M. Wt: 1063.2 g/mol
InChI Key: OBUGXZVDQXDGTF-UHFFFAOYSA-N
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Description

Acyl Carrier Protein (ACP) (65-74) is a bioactive peptide fragment derived from residues 65 to 74 of the full-length ACP, a conserved 8.8 kDa protein critical in fatty acid biosynthesis across bacteria, plants, and eukaryotes . The full-length ACP acts as a mobile scaffold, covalently binding acyl intermediates via a phosphopantetheine prosthetic group attached to Ser-36 . This "swinging arm" delivers substrates to enzymatic partners like β-ketoacyl-ACP synthase (FabH) during fatty acid elongation .

The ACP (65-74) fragment, with a molecular weight of 1,063.18 Da (C₄₇H₇₄N₁₂O₁₆), is notoriously challenging to synthesize via solid-phase peptide synthesis (SPPS) due to its propensity to form internal secondary structures, such as β-sheets or helices, which hinder coupling efficiency . Despite these challenges, it serves as a benchmark for testing SPPS methodologies .

Properties

IUPAC Name

3-[[2-[2-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-methylpentanoyl]amino]-4-[[1-[[1-[[4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGXZVDQXDGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N12O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The synthesis of ACP (65–74) typically employs Wang resin or Rink amide AM polystyrene resin, depending on the desired C-terminal modification. For example, Biotage’s large-scale synthesis utilized Rink amide AM polystyrene resin (0.4 mmol/g loading) to produce the amidated C-terminus variant (VQAAIDYING-NH2). Resin choice directly impacts swelling properties and accessibility during coupling reactions, critical for avoiding steric hindrance in hydrophobic regions of the peptide.

Fmoc/tBu Chemistry and Deprotection Protocols

Modern SPPS for ACP (65–74) relies on Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Deprotection is achieved using 20% piperidine in dimethylformamide (DMF), applied twice for 30 seconds each to ensure complete Fmoc removal. Microwave-assisted protocols, such as those by Biotage, reduce deprotection times to 30 seconds per cycle while maintaining >99% efficiency.

Optimized Coupling Strategies for Challenging Residues

Coupling Reagents and Activators

The Advion-PTI collaboration identified HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and NMM (N-methylmorpholine) as optimal for minimizing side reactions during Ile and Asn additions. In contrast, Biotage employed DIC (diisopropyl carbodiimide) with Oxyma Pure, achieving coupling efficiencies >98% even at 2 mmol scales.

Table 1: Coupling Reagent Comparison for ACP (65–74) Synthesis

Reagent SystemScale TestedCoupling EfficiencyKey Advantages
HCTU/NMM20 µmol95–97%Low racemization risk
DIC/Oxyma Pure2 mmol98–99%Scalability, reduced waste

Microwave-Assisted Synthesis

Biotage’s Initiator+ Alstra system demonstrated that microwave heating at 75°C for 5 minutes per coupling cycle reduced aggregation risks, particularly during Asp-Tyr and Ile-Asn steps. This method improved overall yield from 76% (conventional heating) to 92% by enhancing solvent penetration and reducing β-sheet formation.

Real-Time Monitoring and Quality Control

In-Cycle Analysis Using Compact Mass Spectrometry (CMS)

Advion’s LC-CMS system enabled real-time monitoring of SPPS cycles for ACP (65–74). By analyzing Fmoc-protected intermediates, researchers identified incomplete couplings at Ile-7 and Asn-9 positions, which were resolved by optimizing activation times and reagent stoichiometry. Figure 1 illustrates the extracted ion chromatogram (XIC) confirming the target mass (m/z 1063.55) and b-ion fragmentation pattern.

Cleavage and Global Deprotection

Final cleavage from resin utilized TFA/H2O/TIS (95:2.5:2.5 v/v) for 2 hours, achieving >95% recovery. Post-cleavage analysis via HPLC-MS revealed peptide purity of 89–92%, with major impurities attributed to deletion sequences (-Ile, -Asn) and aspartimide formation at Asp-6.

Scalability Challenges and Industrial Applications

Large-Scale Synthesis (2 mmol)

Biotage’s scaled-up protocol maintained coupling efficiency at 98% using 30 mL reactor vials and automated fluid handling. Key adjustments included:

  • Increased solvent volumes (15 mL/g resin) to prevent clogging

  • Extended washing cycles (6×10 s DMF rinses) after deprotection

  • Gradient elution for crude peptide purification.

Table 2: Synthesis Platform Performance

ParameterPrelude X (Advion)Initiator+ Alstra (Biotage)
Maximum Scale20 µmol2 mmol
Cycle Time45 min30 min
Purity (Crude)89%92%
Annual Throughput150 peptides500 peptides

Scientific Research Applications

Biosynthetic Pathways
ACPs are integral to fatty acid biosynthesis, acting as carriers for acyl groups during the synthesis process. The ACP (65-74) fragment is particularly relevant in studies investigating the mechanisms of acyl transfer reactions, where it facilitates the transfer of malonyl-based building blocks to enzymatic partners . Understanding these interactions is critical for elucidating the biosynthetic pathways that produce essential lipids.

Polyketide Synthases
In the context of polyketide synthases (PKS), ACPs function as central hubs that shuttle intermediates between different enzyme complexes. The flexibility and transient nature of ACP interactions present challenges in studying their structure and function . Research utilizing ACP (65-74) can provide insights into how modifications to its structure influence its role in PKS systems, potentially leading to advancements in engineering synthases capable of producing novel compounds.

Structural Studies and Insights

Conformational Dynamics
Recent studies have focused on understanding the conformational dynamics of ACPs like ACP (65-74). The binding of acyl groups induces significant structural changes that are crucial for their interaction with partner enzymes . Investigating these dynamics helps researchers design better inhibitors or enhancers that can modulate ACP activity, which is essential for both fundamental research and therapeutic applications.

Chemical Probes and Molecular Dynamics
The application of chemical probes combined with molecular dynamics simulations has enhanced our understanding of ACP structure-function relationships. These techniques allow for the exploration of transient interactions between ACPs and their substrates or partner proteins, providing valuable data that can be used to optimize biosynthetic pathways .

Case Studies

Case Study: Synthesis Optimization
A study demonstrated the successful synthesis of ACP (65-74) using a novel polymer support that improved yield and purity compared to traditional methods. This approach highlights how advancements in synthetic materials can enhance peptide synthesis efficiency .

Case Study: Fatty Acid Biosynthesis Research
Research utilizing ACP (65-74) has revealed critical insights into the enzymatic processes involved in fatty acid biosynthesis, particularly how variations in acyl chain length affect enzyme interactions. Such findings have implications for metabolic engineering aimed at producing biofuels or pharmaceuticals from microbial systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key features of ACP (65-74) and related carrier proteins or fragments:

Compound Molecular Weight (Da) Structure Function Synthesis Challenges
ACP (65-74) 1,063.18 Likely α-helical/β-sheet motifs Unknown; potentially involved in ACP-enzyme interactions Severe due to secondary structures
Full-length ACP ~8,847 Three-helix bundle with flexible loops Carrier of acyl intermediates in fatty acid synthesis Moderate; requires phosphopantetheinylation
Peptidyl Carrier Protein (PCP) ~9,000 Similar to ACP but with distinct loops Carrier of amino acids in non-ribosomal peptide synthesis Requires post-translational modification
Acyl-ACP Thioesterase (FATB) ~45,000 Globular with catalytic cleft Releases fatty acids from ACP during lipid biosynthesis Requires co-expression with ACP

Key Findings

Role in Enzyme Interactions :

  • Full-length ACP interacts with FabH via a conserved electropositive surface on FabH (e.g., Arg-249) and acidic residues on ACP (e.g., Glu-41) . Mutations in these residues (e.g., FabH[R249A]) abolish binding, as shown by surface plasmon resonance (SPR) .
  • ACP (65-74) may contribute to this interaction, as residues 65–74 are near the flexible loop region implicated in substrate delivery .

Synthesis and Stability :

  • Full-length ACP is stable in solution but undergoes pH-dependent conformational changes, expanding at alkaline pH .
  • ACP (65-74) exhibits aggregation-prone behavior, requiring DMSO for solubilization .

Conservation Across Species: The ACP (65-74) region is less conserved than the N-terminal helix II (residues 32–50), which is critical for FabH binding . In contrast, FATB thioesterases show high substrate specificity for acyl-ACP intermediates, varying between plants (e.g., petroselinoyl-ACP in Umbelliferae) .

Experimental Insights

  • Mutagenesis Studies : Replacing Ala-253 in FabH with bulkier residues (e.g., Tyr) disrupts ACP binding, reducing catalytic activity by >99% in ACP-dependent assays .
  • Biophysical Analysis : Full-length ACP has a Stokes radius of 19.6 Å, indicative of an asymmetric shape or high hydration . ACP (65-74) lacks this asymmetry but shares conformational flexibility .
  • Computational Docking : SurfDock predictions suggest ACP binds FabH near the active site tunnel, with Ser-36 positioned to inject the phosphopantetheine arm .

Biological Activity

Acyl Carrier Protein (ACP) (65-74) is a peptide fragment that plays a pivotal role in the biosynthesis of fatty acids, a fundamental process in cellular metabolism. This article explores the biological activity of ACP (65-74), its structural characteristics, and its implications in various biological processes.

Structural Characteristics

The specific sequence of ACP (65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, with a molecular formula of C47_{47}H74_{74}N12_{12}O16_{16} and a molecular weight of approximately 1,062.16 g/mol . This fragment retains essential properties necessary for its biological activity while being easier to study than larger proteins.

Role in Fatty Acid Biosynthesis

ACP serves as a carrier for acyl groups during the fatty acid synthesis process. The biological significance of ACP extends to various physiological processes, including:

  • Energy Storage : Fatty acids are crucial for energy storage in cells.
  • Cell Membrane Formation : They are fundamental components of cellular membranes.
  • Signaling Pathways : ACP is involved in lipid metabolism signaling pathways .

The mechanism of action involves the transfer of acyl groups from acetyl-CoA to ACP, followed by the transfer of these groups to fatty acid synthase complexes. This process is essential for producing both saturated and unsaturated fatty acids .

Interaction Studies

Research has demonstrated that ACP interacts with several enzymes involved in fatty acid metabolism. Key interactions include:

  • Binding with fatty acid synthases.
  • Participation in polyketide synthase complexes.
  • Interaction with other carrier proteins like phosphopantetheine, which is essential for acyl group transfer .

These interactions are critical for understanding the mechanistic roles of ACP in metabolic processes and identifying potential therapeutic targets.

Comparative Studies

ACP (65-74) shares similarities with other acyl carrier proteins but possesses unique characteristics that distinguish it. The following table summarizes some comparative aspects:

Compound NameSimilarityUnique Features
Full-length Acyl Carrier ProteinInvolved in broader functionsLonger sequence allows more complex interactions
Malonyl-CoA Acyl Carrier ProteinSimilar biosynthetic pathwaysSpecific to malonyl group transfer
PhosphopantetheineComponent involved in acyl group transferEssential cofactor rather than a protein

The uniqueness of ACP (65-74) lies in its specific sequence and its functional role as a fragment that retains essential properties for biological activity while simplifying experimental studies .

Case Studies and Research Findings

  • Pathogen Interaction : A study on acyl carrier proteins from human pathogens like Borrelia burgdorferi and Rickettsia prowazekii highlighted the potential for discovering new inhibitors targeting ACP functions, which could lead to novel antimicrobial strategies .
  • Insect Development : Research involving Hermetia illucens indicated that ACP regulates fatty acid content and influences multiple biological processes, including growth and development. Mutations affecting ACP can impair fatty acid synthesis, leading to developmental issues .
  • Structural Dynamics : Investigations using NMR spectroscopy revealed that the conformational flexibility of ACPs plays a crucial role in substrate delivery during fatty acid synthesis, allowing them to interact effectively with various enzymes .

Q & A

What experimental strategies are recommended for determining the structural dynamics of ACP (65-74) in acyl chain-dependent enzyme interactions?

To analyze how ACP (65-74) conformation influences enzyme interactions, researchers employ nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations . For example, 1H^1H-13C^{13}C HSQC NMR can detect structural shifts in ACP when bound to acyl chains of varying lengths (e.g., C8 vs. C12), revealing chain length-dependent conformational changes that regulate partner enzyme specificity . MD simulations further visualize how residues like Ile-54 and Phe-50 stabilize the hydrophobic pocket, critical for acyl chain accommodation . These methods resolve how ACP transmits substrate information to enzymes like β-ketoacyl-ACP synthase III (FabH) via charged/hydrophobic surface patches .

How can site-directed mutagenesis clarify the functional importance of residues in ACP (65-74)?

Targeted mutagenesis of residues in ACP (65-74) (e.g., Val-65, Asn-74) can dissect their roles in protein stability and enzyme docking. For instance:

  • Ile-54 mutations disrupt hydrophobic interactions, reducing acyl chain stabilization .
  • Arg-249 in FabH (identified via computational docking) is critical for ACP binding; alanine substitution abolishes activity in ACP-dependent assays .
  • Ala-59 substitutions impair acyl-ACP synthetase activity, indicating direct involvement in substrate recognition .
    Mutational studies should pair with kinetic assays (e.g., acyl-ACP synthetase activity) and binding assays (e.g., surface plasmon resonance) to quantify functional impacts .

What methodological challenges arise in purifying functional holo-ACP (65-74) for in vitro studies?

Key challenges include:

  • Post-translational modification : Holo-ACP requires 4'-phosphopantetheine attachment by holo-ACP synthase (ACPS). Co-expression of acpP and acpS in E. coli improves holo-ACP yield .
  • Purification : Use SDS-PAGE and size-exclusion chromatography to separate apo-ACP (inactive) from holo-ACP. Desalting via PD-10 columns and concentration with 3 kDa MWCO filters enhance purity .
  • Stability : ACP degrades rapidly; storage at -80°C in neutral buffers (e.g., Tris-HCl, pH 7.5) with 10% glycerol is recommended .

How do discrepancies in ACP structural data from NMR and X-ray crystallography inform experimental design?

NMR captures solution-state dynamics , revealing flexible regions (e.g., the phosphopantetheine "swinging arm") critical for substrate delivery . In contrast, X-ray crystallography provides static snapshots of ACP-enzyme complexes, identifying rigid interaction interfaces (e.g., FabH-ACP docking site) . Discrepancies arise in loop regions (residues 40-50), where crystal packing may distort flexibility. Researchers should combine both methods and validate findings with hydrogen-deuterium exchange mass spectrometry to resolve dynamic vs. static structural features .

What bioinformatic tools are essential for predicting ACP (65-74) interaction networks in diverse species?

  • Phylogenetic analysis : Tools like T-Coffee align ACP sequences across species, showing bacterial ACPs are more conserved than eukaryotic homologs .
  • Homology modeling : Use Swiss-Model with templates (e.g., E. coli ACP, PDB: 1T8K) to predict tertiary structures. Validate with Ramachandran plots and PROCHECK .
  • Docking simulations : AutoDock Vina predicts ACP-enzyme interfaces (e.g., FabH-ACP), guided by electrostatic potential maps highlighting positively charged patches on ACP .

How can researchers resolve contradictions in acyl-ACP substrate specificity across enzymatic assays?

Contradictions often stem from acyl chain length and enzyme isoforms . For example:

  • Acyl-ACP thioesterases prefer C16/C18 chains, while acyl-ACP synthetases activate shorter chains (C12-C14) .
  • Myristoyl-ACP thioesterase activity is insensitive to acyl donor structure, unlike chain length-sensitive synthetases .
    Use radiolabeled acyl-ACPs (e.g., 14C^{14}C-palmitate) in TLC-based assays to quantify substrate preferences . Pair with isothermal titration calorimetry (ITC) to measure binding affinities .

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